METHYL (4Z)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
METHYL (4Z)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a carboxylate group, and multiple methyl groups
Scientific Research Applications
METHYL (4Z)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with a suitable pyrrole derivative under acidic conditions to form the intermediate compound. This intermediate is then subjected to esterification using methanol and a strong acid catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
METHYL (4Z)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
Mechanism of Action
The mechanism of action of METHYL (4Z)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
- **METHYL (4Z)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of multiple methyl groups and the pyrrole ring
Properties
IUPAC Name |
methyl (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-1-(2-methylpropyl)-5-oxopyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12(2)11-20-14(4)17(19(22)23-5)16(18(20)21)10-15-8-6-13(3)7-9-15/h6-10,12H,11H2,1-5H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNYJHHJZFODLD-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=C(N(C2=O)CC(C)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=C(N(C2=O)CC(C)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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